molecular formula C6H12F2 B3263373 1,6-Difluorohexane CAS No. 373-29-5

1,6-Difluorohexane

Cat. No. B3263373
CAS RN: 373-29-5
M. Wt: 122.16 g/mol
InChI Key: GVEHCXOZCZQOOM-UHFFFAOYSA-N
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Description

1,6-Difluorohexane is a chemical compound with the formula C6H12F2. It has a molecular weight of 122.1563 . It is registered under the CAS Registry Number: 373-29-5 .


Molecular Structure Analysis

The molecular structure of 1,6-Difluorohexane consists of a six-carbon chain (hexane) with fluorine atoms attached to the first and sixth carbon atoms . The exact spatial configuration can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,6-Difluorohexane can be determined using various experimental methods. Some properties such as boiling point, critical temperature, and critical pressure can be found in thermophysical property databases .

Scientific Research Applications

Preparation of Reactive Derivatives

1,6-Difluorohexane has been utilized in the preparation of reactive derivatives. For instance, reactive 1,6-disubstituted perfluorohexanes were prepared through the reaction of 1,6- bis (dimethylhydrosilyl)-perfluorohexanes with alkyllithium and Grignard reagents, resulting in more stable species compared to 1,6-dilithioperfluorohexane (Smith & Gilman, 1975).

Layered Solid Engineering

1,6-Difluorohexane has been used in the engineering of perfluorocarbon-hydrocarbon layered solids. Halogen bonding-driven self-assembly of 1,6-dicyanohexane with perfluorinated telechelic diiodoalkanes yields co-crystals with predictable structure and metrics (Metrangolo et al., 2004).

Environmental Impact Studies

Research has been conducted on the environmental impact of fluorochemicals, including 1,6-difluorohexane. A study on the mass flows of fluorochemicals in municipal wastewater treatment facilities highlighted the persistence and treatment challenges of compounds like perfluorohexane sulfonate (Schultz et al., 2006).

Polymer Synthesis and Applications

1,6-Difluorohexane is key in synthesizing novel polymers with specific properties. For example, Poly(1,6-hexane-9,9,9′,9′,9″,9″-hexahexyl-7,2′;7′,2″-terfluorene-2,7″-dicarboxylate) was synthesized, exhibiting strong blue emission and showing potential in the development of blue light-emitting diodes (Beaupré et al., 2000).

Surfactant and Solvent Studies

Research has also focused on the properties of 1,6-difluorohexane as a surfactant and in solvent systems. Studies have included examining the thermodynamic properties of semifluorinated alkanes like perfluorohexylhexane (Morgado et al., 2007).

properties

IUPAC Name

1,6-difluorohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2/c7-5-3-1-2-4-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEHCXOZCZQOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCF)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Difluorohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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